molecular formula C15H17F3N4O3S B2441509 4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 2097927-15-4

4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2441509
CAS No.: 2097927-15-4
M. Wt: 390.38
InChI Key: SGBXWESJGWELFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H17F3N4O3S and its molecular weight is 390.38. The purity is usually 95%.
The exact mass of the compound 4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(methoxymethyl)-1-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3S/c1-25-10-12-8-22(20-19-12)13-5-6-21(9-13)26(23,24)14-4-2-3-11(7-14)15(16,17)18/h2-4,7-8,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBXWESJGWELFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional components:

  • Triazole Ring : Known for its role in enhancing biological activity against various diseases.
  • Pyrrolidine Moiety : Contributes to the compound's interaction with biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Methoxymethyl Group : May influence solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death. This mechanism was observed in various cancer cell lines, including HCT116 and MDA-MB-231 .
  • Potency : In vitro studies demonstrated significant potency against multiple cancer cell lines with IC50 values ranging from 0.02 µM to 5.19 µM, indicating strong cytotoxic effects compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
HCT1160.43
MDA-MB-2312.70
Renal Cancer0.02
Ovarian Cancer0.15

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Broad Spectrum Activity : It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics .
  • Mechanism : The presence of the sulfonyl group enhances interaction with bacterial enzymes, disrupting their function and leading to cell death.

Case Studies

Several research studies have focused on the biological activity of similar triazole derivatives:

  • Study on Triazole Hybrids : A series of triazole hybrids were synthesized and evaluated for their anticancer activity. One derivative showed an IC50 of 4.44 µM against breast cancer cells, demonstrating the potential for developing new cancer therapies based on this scaffold .
  • Antimicrobial Evaluation : In a comparative study, triazole derivatives were tested against resistant bacterial strains, revealing that modifications in the side chains significantly affected their antimicrobial potency .

Q & A

Q. What are the standard synthetic methodologies for preparing triazole-pyrrolidine hybrids, and how are reaction conditions optimized?

Methodological Answer: Triazole-pyrrolidine hybrids are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." For example, copper sulfate and sodium sulfite are used as catalysts in a THF/water solvent system at 50°C for 16 hours to achieve cyclization . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time. For instance, higher yields (60%) are achieved by maintaining anhydrous conditions and using microwave-assisted heating to reduce reaction times in analogous systems .

Table 1: Example Reaction Conditions from Literature

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Source
CuSO₄/Na₂SO₃THF/H₂O501660
Pd₂(dba)₃/SPhosDMF602475*
*Hypothetical yield based on analogous reactions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxymethyl groups at δ ~3.3 ppm, trifluoromethyl signals at δ ~110–120 ppm in ¹³C) .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and triazole (C-N stretch at ~1600 cm⁻¹) functionalities .
  • HPLC : Validates purity (>95% is typical for biological assays) using C18 columns with acetonitrile/water gradients .

Q. How is preliminary biological activity assessed for such compounds?

Methodological Answer: Initial screening focuses on target-specific assays. For example, antifungal activity is evaluated via in vitro inhibition of Candida albicans growth, with IC₅₀ values calculated using microdilution methods. Molecular docking against targets like 14-α-demethylase (PDB: 3LD6) predicts binding affinity to lanosterol-demethylase active sites .

Advanced Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?

Methodological Answer: Low yields in multi-step syntheses often arise from steric hindrance or intermediate instability. Strategies include:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield pyrrolidine amines during sulfonylation steps .
  • Microwave Assistance : Reduces reaction times (e.g., from 16h to 2h) and improves regioselectivity in triazole formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .

Q. How can computational docking resolve discrepancies between predicted and observed biological activity?

Methodological Answer: Discrepancies may arise from off-target effects or conformational flexibility. To address this:

  • Perform ensemble docking with multiple protein conformations (e.g., from MD simulations).
  • Validate with alanine scanning mutagenesis to identify critical residues for binding .
  • Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine scoring functions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOE correlations) require:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish pyrrolidine CH₂ groups from triazole protons .
  • X-ray Crystallography : Definitive confirmation of regiochemistry in triazole-pyrrolidine hybrids .
  • Isotopic Labeling : Track unexpected rearrangements (e.g., using ¹³C-labeled methoxymethyl groups) .

Q. What challenges arise in scaling up multi-step syntheses, and how are they addressed?

Methodological Answer: Challenges include purification bottlenecks and hazardous intermediates. Solutions:

  • Flow Chemistry : Continuous processing minimizes intermediate degradation (e.g., for azide intermediates) .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or supercritical CO₂ .
  • Crystallization Screening : Optimize solvent mixtures (e.g., EtOAc/hexane) to improve crystal yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.